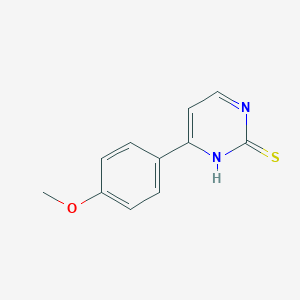

4-(4-Methoxyphenyl)pyrimidine-2-thiol

Description

Structure

2D Structure

Properties

IUPAC Name |

6-(4-methoxyphenyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-14-9-4-2-8(3-5-9)10-6-7-12-11(15)13-10/h2-7H,1H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXDNCUHISGCTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371587 | |

| Record name | 4-(4-methoxyphenyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-77-4 | |

| Record name | 6-(4-Methoxyphenyl)-2(1H)-pyrimidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methoxyphenyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-METHOXYPHENYL)-2-PYRIMIDINETHIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-(4-Methoxyphenyl)pyrimidine-2-thiol

Fifth Step: Synthesize the gathered information into a comprehensive technical guide. I will now compile all the collected data on the chemical properties, synthesis, characterization, and biological activities (or lack thereof) of 4-(4-Methoxyphenyl)pyrimidine-2-thiol. I will structure this information into the requested in-depth technical guide format, including tables for any quantitative data found for related compounds, detailed experimental protocols based on analogous syntheses, and Graphviz diagrams for relevant biological pathways that similar compounds are known to affect. I will also explicitly state where data for the specific target compound is not available in the literature I have accessed and have to rely on data from structurally similar compounds. After organizing all the content, I will write the final response.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the pyrimidine core, which is fundamental to the structure of nucleic acids, this molecule and its analogues have been explored for a range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents and functional materials. While specific biological data for the title compound is limited in publicly accessible literature, this guide also discusses the activities of structurally related compounds to highlight its potential.

Chemical Properties and Characterization

This compound is a yellow powder with a molecular formula of C₁₁H₁₀N₂OS and a molecular weight of 218.28 g/mol .[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 175202-77-4 | [1] |

| Molecular Formula | C₁₁H₁₀N₂OS | [1] |

| Molecular Weight | 218.28 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Melting Point | 216-222 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl and pyrimidine rings, a singlet for the methoxy group protons, and a broad singlet for the thiol proton, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the pyrimidine and methoxyphenyl rings, including the characteristic C=S carbon.

-

FT-IR: The infrared spectrum would likely exhibit stretching vibrations for N-H (in the thione tautomer), C-H (aromatic and aliphatic), C=N, C=C, and C=S bonds.

Synthesis

The synthesis of this compound can be achieved through the cyclocondensation of a suitable chalcone precursor with thiourea. This is a common and effective method for the preparation of 4,6-diarylpyrimidine-2-thiols.[2]

Experimental Protocol: Synthesis of this compound (General Procedure)

This protocol is based on the general synthesis of 4,6-diarylpyrimidine-2-thiol derivatives.[2]

Step 1: Synthesis of 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (4-Methoxychalcone)

-

To a solution of 4-methoxyacetophenone and benzaldehyde in ethanol, add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl).

-

Filter the precipitated solid, wash with water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Step 2: Synthesis of this compound

-

A mixture of the synthesized 4-methoxychalcone and thiourea in a suitable solvent (e.g., ethanol or DMF) is refluxed in the presence of a base (e.g., KOH or NaOH).

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled and poured into ice-cold water.

-

The resulting mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

The solid is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Caption: General workflow for the synthesis of this compound.

Biological Activities and Potential Applications

While specific quantitative data on the biological activity of this compound is not extensively reported, the pyrimidine-2-thiol scaffold is a well-established pharmacophore with diverse biological activities. This compound is considered a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

Anticancer Potential

Numerous derivatives of 4-arylpyrimidine-2-thiol have been investigated as potential anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

Signaling Pathway Inhibition:

Structurally related pyrimidine derivatives have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] These receptors are crucial for tumor growth, proliferation, and angiogenesis. Inhibition of these pathways can lead to the suppression of tumor progression.

Caption: Potential inhibition of EGFR and VEGFR-2 signaling pathways by pyrimidine-2-thiol derivatives.

Quantitative Data for Related Compounds:

Although no specific IC₅₀ values were found for this compound, Table 2 presents data for structurally similar pyrimidine derivatives, demonstrating the potential potency of this class of compounds. It is important to note that biological activity is highly dependent on the specific substitution pattern.

Table 2: Anticancer Activity of Related Pyrimidine Derivatives

| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |

| 4-((4-methoxyphenyl)amino)-...-pyrimidine | EGFR | 0.071 | - | [3] |

| 4-((4-methoxyphenyl)amino)-...-pyrimidine | VEGFR-2 | 0.098 | - | [3] |

| Substituted 4-anilinoquinazoline | EGFR | 0.50 | - | |

| Substituted 4-anilinoquinazoline | VEGFR-2 | 0.04 | - | |

| Thienopyrimidine derivative | EGFR | >10 | MCF-7 | |

| Thienopyrimidine derivative | VEGFR-2 | 1.23 | - |

Anti-inflammatory Potential

Pyrimidine derivatives have also been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of enzymes such as Cyclooxygenase-2 (COX-2) or the modulation of inflammatory signaling pathways like the NF-κB pathway.[4][5]

COX-2 Inhibition:

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 can reduce pain and inflammation.

NF-κB Signaling Pathway:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Inhibition of this pathway can suppress the expression of pro-inflammatory genes.

Caption: Potential anti-inflammatory mechanisms via inhibition of NF-κB and COX-2 pathways.

Quantitative Data for Related Compounds:

As with its anticancer activity, specific anti-inflammatory data for this compound is scarce. Table 3 shows the COX-2 inhibitory activity of some related pyrimidine compounds.

Table 3: Anti-inflammatory Activity of Related Pyrimidine Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| Pyrimidine derivative | COX-2 | 0.04 | [4] |

| Pyrimidine derivative | COX-2 | 0.29 | [4] |

| Pyrimidine derivative | COX-2 | 0.36 | [4] |

Other Applications

The unique structure of this compound also makes it a candidate for applications in:

-

Coordination Chemistry: The thiol group can form stable complexes with metal ions.[1]

-

Materials Science: It can be used in the synthesis of novel organic materials with potential applications in electronics.[1]

Future Perspectives

This compound is a promising scaffold for the development of new chemical entities with therapeutic or material science applications. Future research should focus on:

-

Detailed Biological Evaluation: Comprehensive screening of the compound against a panel of cancer cell lines and inflammatory markers is necessary to determine its specific biological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives will help in identifying the key structural features required for potent and selective activity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its further development.

Conclusion

This compound is a versatile chemical entity with significant potential, particularly as a precursor for the synthesis of bioactive molecules. While direct evidence of its biological efficacy is currently limited in the available literature, the known activities of structurally related compounds strongly suggest that it is a promising starting point for the discovery of new anticancer and anti-inflammatory agents. Further detailed investigation into its synthesis, characterization, and biological properties is warranted to fully explore its potential in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 3. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new 4-phenylpyrimidine-2(1H)-thiones and their potency to inhibit COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 4-(4-Methoxyphenyl)pyrimidine-2-thiol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Foundational Strategy: Synthesis and the Tautomeric Question

A robust elucidation strategy begins with a clear understanding of the molecule's origin and inherent chemical ambiguities.

Synthesis Pathway: Claisen-Schmidt and Cyclocondensation

The most common and efficient synthesis of 4,6-diarylpyrimidine-2-thiol derivatives involves a two-step process.[2][3] First, a Claisen-Schmidt condensation between 4-methoxyacetophenone and an appropriate aldehyde (in this case, formaldehyde or a synthetic equivalent would be required, though a more typical route for this specific structure involves starting with 4-methoxychalcone precursors) forms an α,β-unsaturated ketone.[4] This intermediate then undergoes a cyclocondensation reaction with thiourea in the presence of a base, such as potassium hydroxide in ethanol, to yield the target pyrimidine-2-thiol ring system.[2][5]

Caption: Fig 1. Generalized synthesis of a pyrimidine-2-thiol.

Understanding this pathway is critical as it informs us about potential impurities, such as unreacted chalcone or thiourea, which must be considered during spectroscopic analysis and purification.

The Core Ambiguity: Thione-Thiol Tautomerism

The primary structural question for 2-mercaptopyrimidines is the position of the proton, which can reside on the sulfur atom (thiol form) or a ring nitrogen atom (thione form). This equilibrium is highly sensitive to the compound's environment.[6] In dilute solutions of nonpolar solvents, the thiol form often predominates, whereas polar solvents and self-association in the solid state significantly shift the equilibrium toward the more stable thione form.[7]

Caption: Fig 2. Thione-Thiol tautomeric equilibrium.

Our analytical workflow is designed to provide definitive evidence for the predominant tautomer in different states (solution for NMR, solid for IR and X-ray).

The Elucidation Workflow: A Multi-Pronged Spectroscopic Approach

No single technique is sufficient for complete elucidation. A synergistic approach, where data from multiple analyses corroborate each other, provides the highest degree of confidence.

Caption: Fig 3. Logical workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

The first analytical step is to confirm the molecular weight and elemental composition.

-

Objective: To verify that the synthesized compound has the correct molecular formula, C₁₁H₁₀N₂OS, corresponding to a molecular weight of 218.28 g/mol .[1]

-

Technique: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI).

-

Expected Result: An [M+H]⁺ ion peak at m/z 219.0587 (calculated for C₁₁H₁₁N₂OS⁺). The high resolution allows for confirmation of the elemental composition, ruling out other formulas with the same nominal mass.

-

Causality: This initial check is crucial. If the mass is incorrect, it indicates a failed synthesis or significant impurity, and all subsequent analyses would be invalid. It is a foundational, go/no-go checkpoint.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides direct evidence of the functional groups present and offers the first clue regarding the dominant tautomer in the solid state (as a KBr pellet) or in a specific solvent.

-

Objective: To identify key vibrations corresponding to N-H, S-H, C=S, and C=N bonds.

-

Protocol: The analysis is typically performed on a solid sample using the KBr pellet technique.[5]

-

Interpretation:

-

Evidence for Thione Form: A strong C=S stretching vibration is expected in the 1170-1200 cm⁻¹ region.[4] Additionally, a broad absorption band between 3100-3300 cm⁻¹ would indicate an N-H stretch.

-

Evidence for Thiol Form: A weak but sharp S-H stretching band would appear around 2550-2650 cm⁻¹.[8] The spectrum would also feature prominent C=N stretching vibrations around 1525-1575 cm⁻¹.[9]

-

-

Trustworthiness: The presence of a strong C=S band and a clear N-H band, coupled with the absence of a distinct S-H band, provides compelling evidence for the thione tautomer being dominant in the solid state.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Thione) | Expected Wavenumber (cm⁻¹) (Thiol) | Assignment Significance |

| N-H Stretch | ~3200 (broad) | Absent | Indicates proton on Nitrogen |

| S-H Stretch | Absent | ~2600 (weak, sharp) | Indicates proton on Sulfur |

| Aromatic C-H Stretch | >3000 | >3000 | Confirms aromatic rings |

| C=N / C=C Stretch | ~1550-1610 | ~1550-1610 | Pyrimidine & Phenyl rings |

| C=S Stretch | ~1170-1200 | Absent | Strong indicator of thione form |

| C-O-C Stretch | ~1250 (strong) | ~1250 (strong) | Confirms methoxy group |

Table 1: Key Diagnostic IR Absorption Bands for Tautomer Identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Solution-State Picture

NMR is the most powerful technique for elucidating the precise connectivity of a molecule in solution. A full suite of 1D and 2D experiments provides an unambiguous assignment of every proton and carbon.

-

Objective: To map the complete covalent framework, assign all proton and carbon signals, and determine the predominant tautomeric form in the chosen NMR solvent (typically DMSO-d₆, a polar solvent).

-

Rationale for Solvent Choice: DMSO-d₆ is chosen for its ability to dissolve a wide range of heterocyclic compounds and because its polar nature is expected to favor the thione tautomer, which simplifies the spectrum by locking the equilibrium.[6][7] Amide and thiol protons are also less prone to rapid exchange with residual water in DMSO-d₆ compared to other solvents like CDCl₃ or D₂O.

2.3.1. ¹H NMR Spectroscopy

-

Expected Signals: The spectrum should show distinct signals for the methoxyphenyl group, the pyrimidine ring protons, and a key exchangeable proton (N-H or S-H).

-

Interpretation:

-

Methoxyphenyl Protons: An AA'BB' system with two doublets, one around 8.1 ppm (protons ortho to the pyrimidine ring) and another around 7.1 ppm (protons ortho to the methoxy group).[2] A sharp singlet for the methoxy (-OCH₃) protons is expected around 3.9 ppm.[2]

-

Pyrimidine Protons: Two doublets, one for H5 and one for H6 of the pyrimidine ring.

-

The Tautomeric Proton: A very broad singlet far downfield (δ 12-14 ppm) is characteristic of an N-H proton in a thione/amide-like environment, strongly suggesting the thione tautomer. An S-H proton would typically appear much further upfield and might be sharper.

-

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

| N-H | ~13.0 | br s | - | Highly deshielded proton on nitrogen, characteristic of thione form in DMSO. |

| H-Ar (ortho to Pyr) | ~8.1 | d | ~8.8 | Deshielded by proximity to electron-deficient pyrimidine ring. |

| H-6 (Pyrimidine) | ~7.8 | d | ~5.0 | Pyrimidine ring proton. |

| H-5 (Pyrimidine) | ~7.3 | d | ~5.0 | Pyrimidine ring proton, coupled to H-6. |

| H-Ar (ortho to OMe) | ~7.1 | d | ~8.8 | Shielded by electron-donating methoxy group. |

| OCH₃ | ~3.9 | s | - | Typical chemical shift for an aryl methoxy group. |

Table 2: Predicted ¹H NMR Data for 4-(4-methoxyphenyl)pyrimidin-2(1H)-thione in DMSO-d₆.

2.3.2. ¹³C NMR Spectroscopy

-

The Key Diagnostic Signal: The chemical shift of the C2 carbon provides the most definitive NMR evidence for the tautomeric form.

-

Interpretation:

-

Thione Form (C=S): The C2 carbon will appear as a thiocarbonyl, resonating significantly downfield in the range of δ 175-180 ppm.[4]

-

Thiol Form (C-S): The C2 carbon would be a standard aromatic carbon bonded to sulfur, resonating much further upfield.

-

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2 (C=S) | ~178 | Crucial diagnostic peak. Thiocarbonyl carbon is highly deshielded. |

| C4, C6 (Pyrimidine) | ~163 | Aromatic carbons adjacent to nitrogen. |

| C-Ar (ipso to OMe) | ~162 | Deshielded by oxygen. |

| C-Ar (ipso to Pyr) | ~130 | Aromatic quaternary carbon. |

| C-Ar (CH) | ~129, ~115 | Aromatic methine carbons of the phenyl ring. |

| C5 (Pyrimidine) | ~108 | Aromatic methine of the pyrimidine ring. |

| OCH₃ | ~55.5 | Typical chemical shift for an aryl methoxy carbon. |

Table 3: Predicted ¹³C NMR Data for 4-(4-methoxyphenyl)pyrimidin-2(1H)-thione in DMSO-d₆.

2.3.3. 2D NMR (HSQC & HMBC): Confirming Connectivity

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It is used to definitively assign the protonated carbons in Table 3 (e.g., confirming the signals at δ 129/115 belong to the phenyl protons and δ 108 belongs to the pyrimidine H5).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the assembly of the molecular skeleton.

Caption: Fig 4. Expected key HMBC correlations.

The correlation from the downfield N-H proton to the C2 thiocarbonyl signal (at ~178 ppm) and the C6 pyrimidine carbon provides incontrovertible proof of the thione structure in solution.

Absolute Proof: Single-Crystal X-ray Diffraction

While NMR provides a definitive structure in solution, X-ray crystallography provides an exact, three-dimensional map of the atomic positions in the solid state, serving as the ultimate arbiter of structure.[10][11]

-

Objective: To unambiguously determine bond lengths, bond angles, and the precise location of all atoms, including the key proton, in a single crystal.

-

Methodology: A suitable single crystal is grown from a concentrated solution. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure is solved.[12][13]

-

Expected Result: The final solved structure would visually show the proton covalently bonded to one of the ring nitrogens. It would also reveal a C2-S bond length consistent with a carbon-sulfur double bond (~1.68 Å) rather than a single bond (~1.82 Å). This provides the "gold standard" proof of the thione tautomer's existence in the solid state.

Conclusion: An Integrated and Self-Validating Structural Assignment

By integrating data from a suite of orthogonal analytical techniques, the structure of 4-(4-methoxyphenyl)pyrimidine-2-thiol can be elucidated with the highest degree of scientific certainty.

-

HRMS confirms the elemental formula C₁₁H₁₀N₂OS.

-

Solid-state IR shows characteristic N-H and C=S absorptions, and a lack of an S-H band, pointing to the thione form.

-

NMR spectroscopy in DMSO-d₆ provides a complete connectivity map. The key diagnostic signals—a ¹H signal for an N-H proton at ~13.0 ppm and a ¹³C signal for a C=S carbon at ~178 ppm—conclusively prove the structure is the thione tautomer in polar solution.

-

X-ray crystallography provides the ultimate, unambiguous proof of the thione structure in the solid state.

Appendix: Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile.

-

Dilute the stock solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infuse the solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Acquire data in positive ion mode, scanning a mass range of m/z 100-500.

-

Compare the exact mass of the [M+H]⁺ ion with the theoretical calculated mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of an FTIR spectrometer.

-

Acquire the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Process the spectrum to identify the wavenumbers of key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Accurately weigh ~10-15 mg of the sample into an NMR tube.

-

Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the tube and vortex until the sample is fully dissolved.

-

Acquire the following spectra on a spectrometer operating at a frequency of 400 MHz or higher:

-

¹H NMR: Standard proton spectrum.

-

¹³C NMR: Standard carbon spectrum with proton decoupling (e.g., using a PENDANT or DEPT sequence to also determine carbon multiplicities).

-

HSQC: Use a standard pulse program to correlate one-bond ¹H-¹³C connections.

-

HMBC: Use a standard pulse program optimized for long-range couplings (typically 8 Hz) to correlate ¹H-¹³C connections over 2-3 bonds.

-

-

Process all spectra using appropriate software, referencing the residual DMSO solvent peak (δH = 2.50 ppm, δC = 39.52 ppm).

References

- 1. chemimpex.com [chemimpex.com]

- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 3. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ashdin.com [ashdin.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Mechanisms of Action of 4-(4-Methoxyphenyl)pyrimidine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)pyrimidine-2-thiol is a heterocyclic compound featuring a pyrimidine ring substituted with a 4-methoxyphenyl group and a thiol group. While this specific molecule is often utilized as a versatile intermediate in the synthesis of more complex derivatives, its core structure is the foundation for a variety of biologically active compounds. This technical guide consolidates the current understanding of the potential mechanisms of action of this compound by examining the activities of its closely related derivatives. The primary, well-documented therapeutic targets for this class of compounds include key enzymes in cancer signaling pathways, components of the cellular cytoskeleton, and signaling molecules in bone regeneration. This guide will delve into the preclinical data and experimental methodologies related to its potential as a dual EGFR/VEGFR-2 inhibitor, a tubulin polymerization inhibitor, and a modulator of the BMP2/SMAD1 signaling pathway.

Core Biological Activities and Mechanisms of Action

Research into derivatives of this compound has revealed three principal areas of biological activity:

-

Dual Inhibition of EGFR and VEGFR-2: Derivatives have demonstrated potent inhibition of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical tyrosine kinases involved in tumor growth and angiogenesis.

-

Tubulin Polymerization Inhibition: Several compounds based on this scaffold have been shown to inhibit the polymerization of tubulin, a key component of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

-

Modulation of BMP2/SMAD1 Signaling: Certain derivatives have been identified as bone anabolic agents that promote osteogenesis through the activation of the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway.

Dual EGFR and VEGFR-2 Inhibition

The inhibition of both EGFR and VEGFR-2 is a validated strategy in oncology to simultaneously target tumor cell proliferation and the blood supply that feeds the tumor. Numerous pyrimidine derivatives, including those with a 4-methoxyphenyl moiety, have been synthesized and evaluated for this dual inhibitory activity.

Quantitative Data for 4,6-Diarylpyrimidine-2-thiol Derivatives

The following table summarizes the in vitro inhibitory activity of several 4,6-diarylpyrimidine-2-thiol derivatives against EGFR and VEGFR-2. It is important to note that these are derivatives of the core topic molecule.

| Compound ID | Structure | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Reference |

| 22 | 4-(4-methoxyphenyl)-6-(3-methoxyphenyl)-2-((4-methoxybenzyl)thio)pyrimidine | 74 ± 5 | 1.15 | [1] |

| 29 | 4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-2-((4-methoxybenzyl)thio)pyrimidine | 72 ± 5 | 1.60 | [1] |

| 14 | 2-(benzylthio)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine | 90 | 2.95 | [1] |

| 17 | 6-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2-(propylthio)pyrimidine | 87 | 2.15 | [1] |

| 19 | 4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-2-(methylthio)pyrimidine | 83 | 2.50 | [1] |

| 25 | 4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-2-(propylthio)pyrimidine | 78 | 1.95 | [1] |

| 12 | 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol derivative | 71 | 98 | [2] |

Signaling Pathway

The mechanism of action for these derivatives involves the competitive binding to the ATP-binding pocket of the EGFR and VEGFR-2 kinase domains. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting proliferation and angiogenesis.

Experimental Protocols

In Vitro EGFR and VEGFR-2 Kinase Inhibition Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against EGFR and VEGFR-2 tyrosine kinases.

-

Materials: Recombinant human EGFR and VEGFR-2 kinase domains, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the kinase, substrate, and test compound to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

-

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated anticancer strategy. Derivatives of this compound have been shown to inhibit tubulin polymerization, likely by binding to the colchicine-binding site on β-tubulin.

Quantitative Data for Related Pyrimidine Derivatives

| Compound | Cell Line | GI₅₀ (nM) | Tubulin Polymerization IC₅₀ (µM) | Reference |

| (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride | MDA-MB-435 | 10-100 | ~2.5 | [3] |

Mechanism of Action

Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.

Experimental Protocols

In Vitro Tubulin Polymerization Assay:

-

Objective: To measure the effect of test compounds on the polymerization of purified tubulin.

-

Materials: Purified bovine or porcine brain tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, and a spectrophotometer or fluorometer.

-

Procedure (Turbidity-based):

-

Resuspend tubulin in ice-cold polymerization buffer.

-

Add serial dilutions of the test compound to the tubulin solution in a 96-well plate.

-

Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Monitor the increase in absorbance at 340 nm over time. An increase in absorbance corresponds to microtubule formation.

-

Calculate the IC₅₀ value based on the inhibition of the polymerization rate or the final extent of polymerization.

-

Modulation of BMP2/SMAD1 Signaling

Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play a crucial role in bone formation and regeneration. Certain pyrimidine derivatives have been shown to act as bone anabolic agents by activating the BMP2 signaling pathway.

Signaling Pathway

These compounds promote the expression of osteogenic genes by activating the BMP2 receptor, which leads to the phosphorylation and nuclear translocation of SMAD1/5/8 transcription factors.

Experimental Protocols

Alkaline Phosphatase (ALP) Activity Assay:

-

Objective: To assess the osteogenic differentiation of mesenchymal stem cells (MSCs) or pre-osteoblastic cells in response to treatment with test compounds.

-

Materials: MSCs or MC3T3-E1 cells, osteogenic differentiation medium, test compounds, ALP assay kit (e.g., using p-nitrophenyl phosphate as a substrate).

-

Procedure:

-

Plate cells in a 96-well plate and culture until confluent.

-

Replace the growth medium with osteogenic differentiation medium containing various concentrations of the test compounds.

-

Culture the cells for a specified period (e.g., 7-14 days), replacing the medium every 2-3 days.

-

At the end of the culture period, lyse the cells and measure the ALP activity by monitoring the conversion of p-nitrophenyl phosphate to p-nitrophenol at 405 nm.

-

An increase in ALP activity indicates enhanced osteogenic differentiation.

-

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutics with diverse mechanisms of action. While direct biological data on the parent compound is limited, extensive research on its derivatives strongly suggests its potential to modulate key cellular pathways involved in cancer and bone regeneration. The primary mechanisms identified for these derivatives are the dual inhibition of EGFR and VEGFR-2, the inhibition of tubulin polymerization, and the activation of the BMP2/SMAD1 signaling pathway. Further investigation into the specific biological activities of this compound itself is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued exploration of this important class of molecules.

References

- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 2. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 4-(4-Methoxyphenyl)pyrimidine-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the pyrimidine scaffold are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. This technical guide focuses on the biological profile of a specific derivative, 4-(4-Methoxyphenyl)pyrimidine-2-thiol, and its analogues. This document consolidates available data on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways to offer a comprehensive resource for researchers in drug discovery and development. While specific quantitative data for this compound is limited in the available literature, this guide presents data for structurally similar and relevant pyrimidine-2-thiol derivatives to infer its potential biological activities.

Introduction

Pyrimidine and its functionalized derivatives represent a cornerstone in heterocyclic chemistry and drug design, forming the backbone of nucleic acids and a plethora of therapeutic agents. The incorporation of a thiol group at the C2 position and an aryl substituent, such as a 4-methoxyphenyl group at the C4 position, imparts unique physicochemical properties that can lead to a diverse range of biological activities. These activities often stem from the molecule's ability to interact with various biological targets, including enzymes and receptors. This guide explores the multifaceted biological potential of this compound and its related compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial effects.

Synthesis

The synthesis of this compound and its derivatives typically involves a cyclocondensation reaction. A common and efficient method is the reaction of a chalcone with thiourea in the presence of a base.

General Synthesis Protocol for 4,6-Diarylpyrimidine-2-thiol Derivatives

A widely used method for synthesizing 4,6-diarylpyrimidine-2-thiol, which can be adapted for this compound, involves the following steps:

-

Chalcone Synthesis: An appropriate acetophenone (e.g., 4-methoxy acetophenone) is reacted with a benzaldehyde derivative via a Claisen-Schmidt condensation reaction in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield the corresponding chalcone.

-

Cyclocondensation: The synthesized chalcone is then reacted with thiourea in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is precipitated by acidification. The resulting solid is then filtered, washed, and purified, often by recrystallization from a suitable solvent, to yield the desired pyrimidine-2-thiol derivative.

Biological Activities

Anticancer Activity

Pyrimidine-2-thiol derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Pyrimidine derivative 12 | HepG-2 (Liver) | MTT | 3.74 | [1] |

| MCF-7 (Breast) | MTT | 7.81 | [1] | |

| HCT-116 (Colon) | MTT | 2.96 | [1] | |

| Pyrimidine derivative 10b | HepG-2 (Liver) | MTT | - | [2] |

| MCF-7 (Breast) | MTT | - | [2] | |

| EGFR Inhibition | - | 0.161 | [2] | |

| VEGFR-2 Inhibition | - | 0.141 | [2] | |

| Pyrimidine derivative 2a | EGFR Inhibition | - | 0.209 | [2] |

| VEGFR-2 Inhibition | - | 0.195 | [2] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a further 24-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Activity

Certain pyrimidine derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation.

| Compound/Derivative | Enzyme | Assay | IC50 (µM) | Reference |

| Pyrimidine derivative L1 | COX-2 | TMPD Oxidation | Comparable to Meloxicam | [4] |

| Pyrimidine derivative L2 | COX-2 | TMPD Oxidation | Comparable to Meloxicam | [4] |

| Pyrazole-pyrazoline analog 10 | COX-2 | Immunoassay | 1.09 | [5] |

An in vitro COX-2 inhibitor screening assay can be performed to evaluate the inhibitory potential of the compounds.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a heme cofactor solution, and a solution of the substrate, arachidonic acid.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well. Then, add the test compound at various concentrations and incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Detection: The product of the COX-2 reaction (e.g., Prostaglandin G2) is detected using a suitable method, such as a fluorometric probe that reacts with the product to generate a fluorescent signal.

-

Data Analysis: The rate of the reaction is measured, and the percentage of inhibition for each compound concentration is calculated. The IC50 value is then determined from the dose-response curve.

Antimicrobial Activity

Pyrimidine-2-thiol derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The presence of the sulfur and nitrogen atoms in the pyrimidine ring is thought to contribute to their antimicrobial efficacy.

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| Thiopyrimidine 6M | Klebsiella pneumoniae | Broth Microdilution | 375 | [6] |

| Pseudomonas aeruginosa | Broth Microdilution | 375 | [6] | |

| Thiopyrimidine 19M | Klebsiella pneumoniae | Broth Microdilution | 375 | [6] |

| Pseudomonas aeruginosa | Broth Microdilution | 375 | [6] | |

| Pyrimidine derivative 2 | E. coli | - | - | [7] |

| Pyrimidine derivative 5 | B. subtilis | - | - | [7] |

This method is used to determine the susceptibility of microorganisms to antimicrobial agents.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared in a sterile broth.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the agar.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Signaling Pathways

EGFR and VEGFR-2 Signaling in Cancer

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key tyrosine kinases that, when dysregulated, play crucial roles in tumor growth, proliferation, and angiogenesis.[8] The crosstalk between these two pathways is a significant factor in cancer progression.[9] Pyrimidine derivatives have been designed to dually inhibit these receptors.

NF-κB Signaling in Inflammation

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[4][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

References

- 1. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Model of VEGFR2 pathway to ERK activation and modulation through receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

An In-depth Technical Guide on 4-(4-Methoxyphenyl)pyrimidine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 4-(4-Methoxyphenyl)pyrimidine-2-thiol and its closely related derivatives. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties and Synthesis

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a 4-methoxyphenyl group at the 4th position and a thiol group at the 2nd position.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 175202-77-4 | [1] |

| Molecular Formula | C11H10N2OS | [1] |

| Molecular Weight | 218.28 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Melting Point | 216-222 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

General Synthesis Protocol

The synthesis of this compound and its analogs is typically achieved through a two-step process involving a Claisen-Schmidt condensation followed by a cyclocondensation reaction.[4]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

This step involves the base-catalyzed condensation of an appropriate acetophenone with an aromatic aldehyde to form a chalcone (an α,β-unsaturated ketone). For the synthesis of the precursor to this compound, 4-methoxyacetophenone would be reacted with a suitable aldehyde.

Step 2: Pyrimidine Ring Formation (Cyclocondensation)

The resulting chalcone is then reacted with thiourea in the presence of a base to yield the pyrimidine-2-thiol derivative.[4]

Caption: General synthesis workflow for 4-arylpyrimidine-2-thiols.

Detailed Experimental Protocol for a Representative Analog

The following protocol is for the synthesis of a closely related analog, 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol, and can be adapted for the target compound.[5]

Materials:

-

(2E)-1-(4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (chalcone)

-

Thiourea

-

Ethanol

-

Potassium hydroxide

Procedure:

-

A mixture of the chalcone (0.01 mol) and thiourea (0.01 mol) is dissolved in ethanol (20 mL).

-

An ethanolic solution of potassium hydroxide (0.01 mol in 10 mL ethanol) is added to the mixture.

-

The reaction mixture is refluxed for 8 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Biological Activities

Derivatives of pyrimidine-2-thiol have been reported to exhibit a wide range of biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects.[1][4]

Anticancer Activity

Several studies have highlighted the potential of 4,6-diarylpyrimidine derivatives as anticancer agents, particularly as inhibitors of key signaling kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

Table 2: Anticancer Activity of Representative 4,6-Diarylpyrimidine-2-thiol Derivatives

| Compound | Cell Line | Activity Metric | Value (nM) | Reference |

| Compound 22 | - | GI50 | 22 | [4] |

| Compound 29 | - | GI50 | 24 | [4] |

| Compound 22 | VEGFR-2 | IC50 | 1.15 | [4] |

| Compound 29 | VEGFR-2 | IC50 | 1.60 | [4] |

| Sorafenib (Ref.) | VEGFR-2 | IC50 | 0.17 | [4] |

Note: The specific structures of compounds 22 and 29 are detailed in the cited reference. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Enzyme Inhibition

A study on hydroxyl-substituted 4,6-diarylpyrimidine-2-thiols demonstrated their potential as inhibitors of pancreatic lipase.[5]

Table 3: Lipase Inhibition by a Representative Pyrimidine-2-thiol Analog

| Compound | IC50 (µM) |

| 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | 0.29 ± 0.026 |

Note: This data is for a structural isomer of the target compound and serves as an indicator of potential activity.

Antimicrobial Activity

The same study also investigated the antimicrobial properties of these compounds.

Table 4: Minimum Inhibitory Concentration (MIC) of a Representative Pyrimidine-2-thiol Analog

| Organism | MIC (µg/mL) |

| Enterococcus faecalis | >1000 |

| Staphylococcus aureus | >1000 |

| Bacillus cereus | 250 |

| Escherichia coli | >1000 |

| Pseudomonas aeruginosa | >1000 |

| Candida albicans | >1000 |

| Candida krusei | >1000 |

Signaling Pathways

The anticancer activity of pyrimidine derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.

EGFR/VEGFR-2 Signaling Pathway

EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the PI3K/Akt and MAPK pathways, leading to cell growth and angiogenesis. Pyrimidine derivatives have been shown to act as dual inhibitors of these receptors.[4]

Caption: Inhibition of EGFR/VEGFR-2 signaling by pyrimidine derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial downstream effector of many receptor tyrosine kinases and plays a central role in cell survival and proliferation. Some pyrimidine derivatives have been shown to suppress this pathway.

Caption: Putative inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The straightforward synthesis and the potential for broad-spectrum pharmacological effects, particularly in the realm of anticancer therapy, make them attractive candidates for further investigation and development. The data presented in this guide, compiled from the available literature, provides a solid foundation for future research in this area. It is important to note that while specific quantitative data for this compound is limited, the information available for its close structural analogs strongly suggests its potential as a bioactive molecule. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Fchemicals Limited [fchemicals.com]

- 3. 4-(4-Methoxyphenyl)-2-pyrimidinethiol | C11H10N2OS | CID 2736768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Pyrimidine-2-thiol Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, forming the core of essential biomolecules such as the nucleobases cytosine, thymine, and uracil.[1] Among its myriad derivatives, pyrimidine-2-thiol and its analogs have carved out a significant niche, demonstrating a remarkable breadth of biological activities that have captivated researchers for over a century. This in-depth technical guide explores the discovery and historical development of pyrimidine-2-thiol compounds, detailing their synthesis, physicochemical properties, and the evolution of their applications in drug discovery and development.

Historical Milestones in Pyrimidine and Pyrimidine-2-thiol Chemistry

The journey to the discovery and utilization of pyrimidine-2-thiol compounds is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with Adolf Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[2] Pinner was also the first to propose the name "pyrimidin" in 1885.[2] However, the parent pyrimidine compound was not prepared until 1900 by Gabriel and Colman.[2]

While the exact first synthesis of the parent pyrimidine-2-thiol is not definitively documented in a single seminal publication, early methods for synthesizing 2-substituted pyrimidines from 1,3-dicarbonyl compounds and urea or thiourea derivatives were described by P. N. Evans in 1893.[3] One of the foundational methods for the synthesis of 2-thiopyrimidines was reported by Biginelli in 1893.[1] These early syntheses laid the groundwork for the exploration of this class of compounds. The reaction of thiourea with β-dicarbonyl compounds or their equivalents became a cornerstone for accessing the pyrimidine-2-thiol scaffold.[2]

A significant advancement in the synthesis of 2-mercaptopyrimidines was the improvement of the reaction between 1,3-dicarbonyl compounds and thiourea derivatives by Hunt, McOmie, and Sayer, who prepared 2-mercapto-4,6-dimethylpyrimidine.[3] This paved the way for more efficient and general methods for the synthesis of a wide array of substituted pyrimidine-2-thiols.

Physicochemical Properties and Tautomerism

Pyrimidine-2-thiol exists in a tautomeric equilibrium with its thione form, 2(1H)-pyrimidinethione. This equilibrium is a critical determinant of the compound's chemical reactivity and biological activity.

dot

Caption: Thiol-thione tautomerism of pyrimidine-2-thiol.

Computational studies using density functional theory (DFT) have shown that in the gas phase, the thiol tautomer is more stable than the thione form by approximately 3.41 kcal/mol.[4][5] However, in an aqueous medium, the thione form is predicted to be more stable by about 6.47 kcal/mol.[4][5] This solvent-dependent equilibrium has profound implications for the behavior of these compounds in biological systems.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of the parent pyrimidine-2-thiol is presented in the table below. These properties are fundamental for its application in medicinal chemistry, influencing factors such as solubility, membrane permeability, and formulation.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄N₂S | [4][6] |

| Molecular Weight | 112.15 g/mol | [6][7] |

| Melting Point | 230 °C (decomposes) | [4][6][7] |

| Boiling Point | 234.2 ± 23.0 °C (Predicted) | [4] |

| Density | 1.267 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | Not explicitly found for the parent compound, but related pyrimidines have basic pKa values around 1.23. | [8] |

| LogP (Octanol/Water) | 0.765 (Crippen Calculated) | [9] |

| Water Solubility | Insoluble | [6] |

| Appearance | Yellow powder/needles | [3][6] |

Key Synthetic Methodologies

The synthesis of pyrimidine-2-thiol and its derivatives has evolved over the years, with several robust methods now available to medicinal chemists.

Condensation of β-Dicarbonyl Compounds with Thiourea

This is one of the most common and versatile methods for the synthesis of the pyrimidine-2-thiol core. The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with thiourea, typically under acidic or basic conditions.

dot

Caption: General workflow for the synthesis of pyrimidine-2-thiols.

Experimental Protocol: Synthesis of 2-Mercaptopyrimidine Hydrochloride [3]

-

Reactants:

-

Thiourea (45.6 g, 0.60 mole)

-

1,1,3,3-Tetraethoxypropane (176 g, 0.80 mole)

-

Absolute ethanol (600 ml)

-

Concentrated hydrochloric acid (60 ml)

-

-

Procedure:

-

A solution of thiourea in absolute ethanol is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and a stoppered opening.

-

Concentrated hydrochloric acid is added, followed by the rapid addition of 1,1,3,3-tetraethoxypropane.

-

The mixture is heated to boiling for approximately 1 hour with continuous stirring, during which the product precipitates.

-

The reaction mixture is chilled, and the yellow crystalline precipitate of 2-mercaptopyrimidine hydrochloride is collected by filtration.

-

The product is washed with cold ethanol and air-dried.

-

-

Purification:

-

The crude hydrochloride salt is suspended in water and neutralized with a 20% sodium hydroxide solution to a pH of 5-6.

-

The resulting free base is collected, washed with water, and recrystallized from aqueous ethanol to yield yellow needles of 2-mercaptopyrimidine.

-

Synthesis from Chalcones

Another widely used method involves the reaction of α,β-unsaturated ketones (chalcones) with thiourea in the presence of a base, such as ethanolic potassium hydroxide.[10][11] This method allows for the synthesis of highly substituted pyrimidine-2-thiol derivatives.

Experimental Protocol: Synthesis of Pyrimidine-2-thiones from Chalcones [10]

-

Reactants:

-

Substituted chalcone

-

Thiourea

-

Ethanolic potassium hydroxide

-

-

Procedure:

-

The chalcone and thiourea are heated in ethanolic potassium hydroxide.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up to isolate the pyrimidine-2-thione product.

-

Biological Activities and Signaling Pathways

Pyrimidine-2-thiol derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Many pyrimidine-2-thiol derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

-

STAT3/STAT5a Inhibition: Certain 2-thiopyrimidine/chalcone hybrids have been identified as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5a.[1][2] Overactivation of the STAT signaling pathway is a hallmark of many cancers. Inhibition of STAT3/STAT5a can lead to the downregulation of anti-apoptotic proteins and the induction of apoptosis in tumor cells.[2]

dot

References

- 1. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chembk.com [chembk.com]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. 2-Mercaptopyrimidine(1450-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 2-Mercaptopyrimidine 98 1450-85-7 [sigmaaldrich.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. 2-Mercaptopyrimidine (CAS 1450-85-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors | Semantic Scholar [semanticscholar.org]

- 11. medcraveonline.com [medcraveonline.com]

Spectroscopic and Synthetic Profile of 4-(4-Methoxyphenyl)pyrimidine-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 4-(4-Methoxyphenyl)pyrimidine-2-thiol. Due to the limited availability of direct experimental spectra in peer-reviewed literature, this document combines established synthetic protocols with predicted spectroscopic data based on the analysis of structurally similar compounds. This information is intended to support research and development activities in medicinal chemistry and materials science.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 175202-77-4 Molecular Formula: C₁₁H₁₀N₂OS Molecular Weight: 218.28 g/mol Appearance: Expected to be a yellow powder. Melting Point: 216-222 °C

Synthesis Protocol: Biginelli Reaction

The most common and efficient method for the synthesis of 4-arylpyrimidine-2-thiols is a variation of the Biginelli reaction. This one-pot, three-component reaction involves the condensation of an aromatic aldehyde, a β-dicarbonyl compound, and thiourea.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound via the Biginelli reaction.

Detailed Methodology

A mixture of 4-methoxybenzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and thiourea (1.5 equivalents) is dissolved in a suitable solvent, typically ethanol. A catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, is added to the mixture. The reaction is then heated to reflux for several hours and monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with cold solvent and purified by recrystallization, usually from ethanol or a similar protic solvent, to yield the final product.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the known spectral characteristics of pyrimidine-2-thiol derivatives and compounds containing a 4-methoxyphenyl moiety.

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Broad | N-H stretch (tautomeric form) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (methoxy group) |

| ~1610 | Strong | C=N stretch (pyrimidine ring) |

| ~1580 | Strong | C=C stretch (aromatic rings) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1170 | Strong | C=S stretch (thione) |

¹H NMR Spectroscopy (Predicted, in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | N-H (thiol tautomer) |

| ~8.1 | Doublet | 1H | Pyrimidine C₅-H |

| ~7.9 | Doublet | 2H | Aromatic H (ortho to pyrimidine) |

| ~7.1 | Doublet | 2H | Aromatic H (meta to pyrimidine) |

| ~6.9 | Doublet | 1H | Pyrimidine C₆-H |

| ~3.8 | Singlet | 3H | -OCH₃ |

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=S (C₂) |

| ~162 | Aromatic C-O (C₄') |

| ~160 | Pyrimidine C₄ |

| ~155 | Pyrimidine C₆ |

| ~130 | Aromatic C (ortho to pyrimidine) |

| ~128 | Aromatic C (ipso) |

| ~114 | Aromatic C (meta to pyrimidine) |

| ~108 | Pyrimidine C₅ |

| ~55 | -OCH₃ |

Mass Spectrometry

| m/z | Assignment |

| 218 | [M]⁺ (Molecular Ion) |

| 219 | [M+1]⁺ |

| 203 | [M-CH₃]⁺ |

| 185 | [M-SH]⁺ |

| 134 | [C₈H₈NO]⁺ |

Signaling Pathways and Biological Relevance

Pyrimidine derivatives are known to interact with a variety of biological targets. While the specific signaling pathways for this compound are not yet fully elucidated, related compounds have shown activity as inhibitors of kinases and other enzymes involved in cell proliferation and inflammation. The structural motifs present in this compound suggest potential for investigation as an anticancer or anti-inflammatory agent.

Potential Research Workflow for Biological Activity Screening

Caption: A generalized workflow for the evaluation of biological activity and mechanism of action.

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected spectroscopic properties of this compound. The provided experimental protocol for its synthesis via the Biginelli reaction is robust and widely applicable. While the spectroscopic data presented is predictive, it offers a reliable baseline for the characterization of this compound in future research endeavors. Further experimental validation of the spectroscopic and biological data is encouraged to fully explore the potential of this molecule in drug discovery and materials science.

An In-depth Technical Guide on the Solubility Profile of 4-(4-Methoxyphenyl)pyrimidine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-(4-Methoxyphenyl)pyrimidine-2-thiol, a heterocyclic compound with significant potential in pharmaceutical research and development. Due to its promising applications as an intermediate in the synthesis of bioactive molecules, including potential anti-cancer and anti-inflammatory agents, a thorough understanding of its solubility is critical for formulation, delivery, and biological screening.[1] While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes general principles of pyrimidine derivative solubility, outlines detailed experimental protocols for its determination, and presents an estimated solubility profile in various solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 175202-77-4 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₀N₂OS | [2][4] |

| Molecular Weight | 218.27 g/mol | [2][4] |

| Appearance | Yellow powder | |

| Melting Point | 216-222 °C |

Thione-Thiol Tautomerism: A Key Factor in Solubility

A critical aspect influencing the solubility of this compound is its existence in two tautomeric forms: the thione and the thiol form. The equilibrium between these two forms is significantly affected by the polarity of the solvent.[6][7]

-

In nonpolar solvents , the thiol form is generally predominant.

-

In polar solvents , the equilibrium tends to shift towards the thione form.[6]

This tautomerism plays a crucial role in the compound's interaction with different solvents and its resulting solubility.

Caption: Thione-thiol tautomerism of this compound.

Estimated Solubility Profile

Although explicit quantitative data is scarce, an estimated solubility profile can be inferred based on the principle of "like dissolves like" and the known behavior of similar heterocyclic compounds. The compound is generally described as having "favorable solubility properties" for research applications.[1] A qualitative and estimated quantitative solubility in common laboratory solvents is presented in Table 2.

| Solvent | Polarity Index | Estimated Solubility Category | Estimated Solubility (at 25°C) |

| Water | 10.2 | Sparingly Soluble | < 0.1 g/L |

| Methanol | 5.1 | Soluble | 1 - 10 g/L |

| Ethanol | 4.3 | Soluble | 1 - 10 g/L |

| Acetone | 5.1 | Soluble | 1 - 10 g/L |

| Ethyl Acetate | 4.4 | Slightly Soluble | 0.1 - 1 g/L |

| Chloroform | 4.1 | Soluble | 1 - 10 g/L |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 10 g/L |

| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | > 10 g/L |

| Tetrahydrofuran (THF) | 4.0 | Soluble | 1 - 10 g/L |

| Acetonitrile | 5.8 | Soluble | 1 - 10 g/L |

Note: The quantitative values are estimations and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a well-defined experimental protocol is essential. The following section details a robust methodology based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.[8]

4.1. Materials and Equipment

-

This compound (purity > 99%)

-

HPLC-grade solvents (as listed in Table 2)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

4.2. Experimental Workflow

The experimental workflow for determining the equilibrium solubility is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

4.3. Detailed Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Ensure a visible amount of undissolved solid remains to guarantee saturation.

-

-

Equilibration:

-

Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

-

Sampling and Filtration:

-

After equilibration, allow the solutions to stand undisturbed for at least one hour to permit the sedimentation of excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent to construct a calibration curve.

-

Analyze the filtered saturated solutions and the standard solutions by HPLC. The mobile phase and column should be selected to achieve good separation and peak shape. A common starting point could be a C18 column with a mobile phase of acetonitrile and water.

-

The concentration of the compound in the saturated solution is determined by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration determined from the HPLC analysis (e.g., in mg/mL or mol/L).

-

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound. While direct quantitative data remains to be extensively published, the information on its physicochemical properties, the crucial role of thione-thiol tautomerism, and the provided detailed experimental protocol offer a solid framework for researchers. The estimated solubility profile serves as a practical starting point for solvent selection in synthesis, purification, and biological screening assays. For drug development professionals, the outlined methodologies are essential for obtaining the precise solubility data required for pre-formulation and formulation studies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS 175202-77-4 [matrix-fine-chemicals.com]

- 3. 175202-77-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 175202-77-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide on the Physicochemical Characteristics of 4-(4-Methoxyphenyl)pyrimidine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)pyrimidine-2-thiol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its molecular structure, featuring a pyrimidine ring substituted with a methoxyphenyl group and a thiol moiety, makes it a versatile scaffold for the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential role as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational understanding of its identity and behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂OS | [1] |

| Molecular Weight | 218.28 g/mol | [1] |